molecular formula C21H24N6O3 B2446625 N-(3,4-dimethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251692-53-1

N-(3,4-dimethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2446625
CAS No.: 1251692-53-1
M. Wt: 408.462
InChI Key: XFMZBUWAVBRNBD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-29-17-7-6-15(10-18(17)30-2)25-21(28)16-12-27(14-24-16)20-11-19(22-13-23-20)26-8-4-3-5-9-26/h6-7,10-14H,3-5,8-9H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMZBUWAVBRNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a piperidine group. Its molecular formula is C21_{21}H26_{26}N2_2O4_4, which contributes to its diverse biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer progression.
  • Receptor Binding : It may bind to certain receptors or enzymes, modulating their activity and leading to biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound.

  • Cell Line Studies : The compound exhibited significant antiproliferative effects against several cancer cell lines, including:
    • HCT116 (colon cancer) : Demonstrated IC50_{50} values in the low nanomolar range, indicating potent inhibitory effects on tumor growth .
    • MDA-MB-231 (breast cancer) : Showed promising results in inhibiting cell proliferation .
Cell LineIC50_{50} (µM)Reference
HCT1160.64
MDA-MB-2310.5
KMS-12 BM1.4

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 0.22 to 0.25 µg/mL against various bacterial strains, indicating strong antimicrobial efficacy .
  • Biofilm Formation Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential in treating biofilm-associated infections .

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

  • In Vivo Studies : A study highlighted its effectiveness in reducing tumor size in mouse models when administered at specific dosages, reinforcing its potential as a therapeutic agent .
  • Structure-Activity Relationship (SAR) : Research into SAR has identified modifications that enhance potency and selectivity against target kinases, providing insights for future drug development .

Scientific Research Applications

Biological Activities

This compound belongs to a class of heterocyclic compounds known as imidazoles, which have been associated with a variety of biological activities:

  • Anticancer Activity : Research indicates that derivatives of imidazole, including this compound, exhibit significant anticancer properties. They target various pathways involved in tumor growth and metastasis. For instance, imidazole derivatives have been shown to inhibit c-KIT kinase, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GISTs) and other malignancies .
  • Antimicrobial Properties : Compounds similar to N-(3,4-dimethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide have demonstrated antimicrobial effects against a range of pathogens. Studies highlight their efficacy against mycobacterial infections, including tuberculosis .
  • Neuropharmacological Effects : The piperidine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, possibly offering therapeutic avenues for neurological disorders .

Drug Discovery and Development

The structural characteristics of this compound make it a valuable scaffold for drug development:

  • Lead Compound for Synthetic Modifications : Its structure allows for various modifications to enhance pharmacological properties such as potency and selectivity. Researchers are actively exploring structural analogs to optimize these characteristics for specific therapeutic targets .
  • Potential for Combination Therapies : Given its mechanism of action, this compound could be effectively combined with other therapeutic agents to enhance efficacy against resistant strains of pathogens or cancer cells .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Moraski et al. (2023)Antimycobacterial agentsDeveloped imidazo[1,2-a]pyridine derivatives showing potent activity against mycobacteria .
Pethe et al. (2020)Cancer therapeuticsIdentified compounds targeting c-KIT mutations as promising candidates for GIST treatment .
Abdeljalil et al. (2024)Synthesis and therapeutic significanceReviewed various imidazo derivatives highlighting their diverse biological activities including anticancer and antimicrobial properties .

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